molecular formula C8H11F3O2 B13993050 Ethyl 2-(trifluoromethyl)-4-pentenoate CAS No. 90784-39-7

Ethyl 2-(trifluoromethyl)-4-pentenoate

Cat. No.: B13993050
CAS No.: 90784-39-7
M. Wt: 196.17 g/mol
InChI Key: UIZWEBUMEYLRMI-UHFFFAOYSA-N
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Description

Ethyl 2-(trifluoromethyl)-4-pentenoate is an organic compound characterized by the presence of a trifluoromethyl group attached to a pentenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(trifluoromethyl)-4-pentenoate typically involves the reaction of ethyl 4-pentenoate with a trifluoromethylating agent. One common method is the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures to facilitate the formation of the trifluoromethylated product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of greener solvents and catalysts is being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(trifluoromethyl)-4-pentenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-fluorine bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(trifluoromethyl)-4-pentenoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of Ethyl 2-(trifluoromethyl)-4-pentenoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(trifluoromethyl)acrylate: Similar structure but with an acrylate group instead of a pentenoate.

    Methyl 2-(trifluoromethyl)-4-pentenoate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 3-(trifluoromethyl)-2-butenoate: Similar structure but with a different position of the double bond.

Uniqueness

This compound is unique due to its specific combination of a trifluoromethyl group and a pentenoate ester. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

90784-39-7

Molecular Formula

C8H11F3O2

Molecular Weight

196.17 g/mol

IUPAC Name

ethyl 2-(trifluoromethyl)pent-4-enoate

InChI

InChI=1S/C8H11F3O2/c1-3-5-6(8(9,10)11)7(12)13-4-2/h3,6H,1,4-5H2,2H3

InChI Key

UIZWEBUMEYLRMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=C)C(F)(F)F

Origin of Product

United States

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